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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under

investigation for the treatment of major depressive disorder and anxiety disorders. Developed

by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor

(OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their

receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses.

Overactivity of the orexin system, particularly through the OX1R, has been implicated in the

pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the

OX1R, Tebideutorexant represents a promising therapeutic approach with a distinct

mechanism of action from currently available treatments. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and the underlying mechanism of action of Tebideutorexant.

Chemical Structure and Identifiers
Tebideutorexant possesses a complex chemical structure featuring a deuterated 2-

azabicyclo[2.2.1]heptane core. The systematic IUPAC name for Tebideutorexant is
{(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-

[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[1]
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Identifier Value

IUPAC Name

{(1S,4R,6R)-3,3-dideuterio-6-[5-

(trifluoromethyl)pyridin-2-yl]oxy-2-

azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-

(pyrimidin-2-yl)phenyl]methanone[1]

SMILES

[2H]C1([2H])[C@H]2C--INVALID-LINK----

INVALID-LINK--N1C(=O)c1cccc(F)c1-

c1ncccn1[1]

CAS Number 1637681-55-0[1]

Molecular Formula C₂₃H₁₆D₂F₄N₄O₂[1]

Molar Mass 460.428 g·mol⁻¹[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Tebideutorexant, such as its

octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous

solubility, are not publicly available at this time, which is common for investigational

compounds. However, based on its chemical structure, which contains both lipophilic

(trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is

expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and

excretion (ADME) profile.

Pharmacological Properties
Tebideutorexant is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2]

Its mechanism of action involves competitively blocking the binding of the endogenous

neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream

signaling cascade.

Binding Affinity
Preclinical in vitro studies have quantified the binding affinity of Tebideutorexant for human

and rat orexin receptors.
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Receptor pKi (mean ± SEM) pKB (mean ± SEM)
Selectivity (OX1R
vs. OX2R)

Human OX1R 8.17 ± 0.09[2] 7.76 ± 0.05[2] ~112-fold

Human OX2R 6.12[2] -

Rat OX1R 8.13 ± 0.09[2] 7.72 ± 0.12[2]

pKi represents the negative logarithm of the inhibition constant, and pKB represents the

negative logarithm of the functional equilibrium dissociation constant. A higher value indicates

greater binding affinity.

Pharmacokinetics
A Phase 1 single ascending dose study in healthy male volunteers provided key

pharmacokinetic parameters for Tebideutorexant.

Dose Tmax (h) Cmax (ng/mL) Half-life (h)

1 mg 1.0 - 2.25[3][4] 1.4[3][4] 13.6 - 24.6[1][3][4]

90 mg 1.0 - 2.25[3][4] 136.8[3][4] 13.6 - 24.6[1][3][4]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Mechanism of Action and Signaling Pathway
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq

protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn

stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+,

activates protein kinase C (PKC), which then phosphorylates various downstream targets,

leading to neuronal excitation.
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Tebideutorexant, as a selective OX1R antagonist, competitively inhibits the initial step of this

cascade, preventing orexin-induced activation of the Gq-PLC-IP3/DAG pathway and the

subsequent rise in intracellular calcium and neuronal activation.
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Figure 1: Orexin-1 Receptor Signaling Pathway and Antagonism by Tebideutorexant.
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Experimental Protocols
Detailed, proprietary experimental protocols for Tebideutorexant are not publicly available.

The following are representative methodologies for key experiments based on standard

practices in the field for characterizing selective orexin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
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Figure 2: General Workflow for a Radioligand Binding Assay.
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Calcium Mobilization Assay (Representative Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases

in intracellular calcium.
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Figure 3: General Workflow for a Calcium Mobilization Assay.
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Clinical Development
Tebideutorexant has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical

trial as an adjunctive treatment for adults with major depressive disorder with anxious distress.

The primary endpoint of this study was the change from baseline in the Montgomery-Åsberg

Depression Rating Scale (MADRS) total score. While the study did not meet its primary

endpoint, the safety and tolerability profile of Tebideutorexant was consistent with previous

findings.[3]

Conclusion
Tebideutorexant is a potent and selective orexin-1 receptor antagonist with a well-defined

chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling

pathway provides a targeted approach to modulating the orexin system, which is implicated in

stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic

potential, the data gathered to date provide a strong foundation for its continued development.

This technical guide summarizes the current public knowledge of Tebideutorexant, offering a

valuable resource for researchers and clinicians in the field of neuroscience and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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